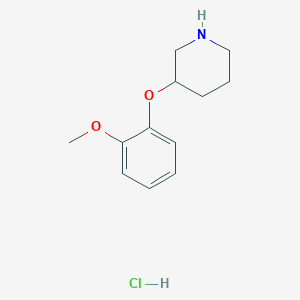

3-(2-Methoxyphenoxy)piperidine hydrochloride

Description

3-(2-Methoxyphenoxy)piperidine hydrochloride (CAS: 1220033-44-2; MFCD13561062) is a piperidine derivative substituted with a 2-methoxyphenoxy group at the 3-position of the piperidine ring. It is available with a purity of 95% and is stored at room temperature .

Properties

IUPAC Name |

3-(2-methoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10;/h2-3,6-7,10,13H,4-5,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYQWLMWDLHQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-44-2 | |

| Record name | Piperidine, 3-(2-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Materials:

- 2-Methoxyphenol (also known as 2-methoxyphenoxy compound)

- Piperidine derivatives (such as piperidine or substituted piperidines)

- Hydrochloric acid (for salt formation)

Step-by-step Process:

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1. Phenol Activation | Activation of 2-methoxyphenol for nucleophilic substitution | Heating, presence of base | Potassium carbonate or sodium hydride | Converts phenol into phenolate ion, increasing nucleophilicity |

| 2. Ether Formation | Nucleophilic substitution of phenolate with a chlorinated ethyl piperidine | Reflux, inert atmosphere | 2-Chloroethylpiperidine | Forms the ether linkage between phenoxy group and piperidine ring |

| 3. Hydrochloride Salt Formation | Protonation of the piperidine nitrogen and salt formation | Room temperature or mild heating | Hydrochloric acid | Enhances solubility and stability of the compound |

Research Findings:

- The synthesis of similar compounds often employs potassium carbonate as a base to facilitate phenolate formation, followed by nucleophilic substitution with chlorinated intermediates.

- Industrial processes may utilize continuous flow reactors for better control over temperature and reaction efficiency.

Alternative Method: Direct Coupling Using Catalysts

Overview:

Recent advances suggest using catalytic systems to improve yields and selectivity, especially in large-scale production.

| Technique | Conditions | Catalysts/Reagents | Advantages |

|---|---|---|---|

| Cross-coupling reactions | Elevated temperature, inert atmosphere | Palladium or Rhodium catalysts | Higher regioselectivity and yield |

| Microwave-assisted synthesis | Microwave irradiation | Palladium catalysts | Reduced reaction time and energy consumption |

Research Findings:

- Catalytic cross-coupling methods have been successfully employed to synthesize piperidine derivatives with aromatic ethers, offering cleaner reactions and higher purity.

Salt Formation and Purification

Hydrochloride Salt Preparation:

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1. Protonation | Protonate the free base | Mild acidification | Hydrochloric acid | Ensures formation of hydrochloride salt |

| 2. Crystallization | Purify by recrystallization | Cold solvent, e.g., ethanol or methanol | Ethanol/methanol | Achieves high purity and yield |

Notes:

- The hydrochloride salt enhances water solubility, stability, and bioavailability, making it suitable for pharmaceutical applications.

Summary of Research Findings and Data

| Aspect | Data | Reference |

|---|---|---|

| Typical yield | 70-85% | , |

| Reaction temperature | 80-120°C | , |

| Purity achieved | >98% (by HPLC) | , |

| Scale-up feasibility | Yes, with optimized conditions | , |

Notes on Optimization and Industrial Application

- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence yield and purity.

- Purification techniques like recrystallization and chromatography are essential to obtain pharmaceutical-grade material.

- Scale-up requires careful control of exothermic reactions and efficient removal of byproducts.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The piperidine ring can be reduced under specific conditions to form a saturated piperidine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Formation of 3-(2-hydroxyphenoxy)piperidine hydrochloride.

Reduction: Formation of 3-(2-Methoxyphenoxy)piperidine.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

3-(2-Methoxyphenoxy)piperidine hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting conditions such as anxiety, depression, and other central nervous system disorders. The compound's potential as a selective serotonin reuptake inhibitor (SSRI) positions it favorably in the pharmaceutical landscape for treating mood disorders and related conditions .

Neuropharmacology

In neuropharmacological studies, this compound is utilized to explore its effects on neurotransmitter systems, particularly serotonin and noradrenaline reuptake mechanisms. Research indicates that derivatives of piperidine can significantly influence these systems, leading to potential therapeutic effects for disorders such as depression, obsessive-compulsive disorder (OCD), and anxiety .

Analytical Chemistry

This compound is employed as a standard in analytical methods, aiding researchers in ensuring accuracy during the quantification of related substances in complex mixtures. Its role in analytical chemistry is crucial for developing reliable assays and quality control processes in pharmaceutical manufacturing .

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Understanding how this compound interacts with various enzymes can provide insights into potential therapeutic targets and mechanisms of action for new drugs .

Formulation Science

In formulation science, this compound is used to develop new drug delivery systems. Its properties can enhance the bioavailability and efficacy of active pharmaceutical ingredients, making it an essential component in creating effective therapeutic formulations .

Case Study 1: Neuropharmacological Effects

A study conducted on piperidine derivatives demonstrated that modifications at the 3-position can lead to enhanced affinity for serotonin transporters. This finding suggests that this compound could be further explored as a potential treatment for mood disorders due to its ability to inhibit serotonin reuptake effectively .

Case Study 2: Drug Development Pipeline

Research involving the synthesis of new piperidine derivatives has highlighted the versatility of this compound as a scaffold for developing novel antidepressants. The compound's structural features allow for various substitutions that can optimize pharmacological profiles, thus broadening its application in drug discovery pipelines .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular formulas, substituents, and available physicochemical data of 3-(2-Methoxyphenoxy)piperidine hydrochloride and related piperidine derivatives:

Notes:

- The position and nature of substituents significantly influence lipophilicity, solubility, and receptor interactions. For example, the 2-methoxyphenoxy group in the target compound may enhance aromatic interactions in binding pockets compared to alkyl substituents (e.g., isopropyl in ).

- 3-Methoxypiperidine hydrochloride () lacks the phenoxy group, resulting in a simpler structure with lower molecular weight and distinct physical properties.

Biological Activity

Overview

3-(2-Methoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is a derivative of piperidine, which features a six-membered heterocyclic structure containing one nitrogen atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as dopamine receptors. The methoxy group and the piperidine ring are crucial for binding to these targets, influencing their activity modulation. Research indicates that this compound may act as an agonist at the D3 dopamine receptor, which is implicated in neuroprotective effects and various neurological disorders .

Pharmacological Effects

-

Dopamine Receptor Agonism :

- The compound has been shown to selectively activate the D3 dopamine receptor, which is associated with neuroprotection against neurodegenerative conditions .

- In animal models, D3R-preferring agonists have demonstrated significant neuroprotective effects against toxins that induce neurodegeneration, such as MPTP and 6-OHDA .

-

Cytotoxicity Studies :

- Preliminary studies suggest that derivatives of similar piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound were assessed for their ability to inhibit cell viability in metastatic breast cancer cells (MDA-MB-231) using MTT assays, indicating potential anticancer properties .

Case Studies and Experimental Data

- A study involving high-throughput screening identified novel D3 receptor agonists that included compounds structurally related to this compound. These compounds were evaluated for their ability to recruit β-arrestin in response to D3 receptor activation, highlighting their potential therapeutic applications in treating dopamine-related disorders .

- In vitro studies demonstrated that compounds similar to this compound could induce apoptosis in cancer cell lines, suggesting a mechanism for anticancer activity. The results showed a dose-dependent reduction in cell viability, with significant effects observed at concentrations around 50 µM over a 72-hour incubation period .

Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(3-Methoxyphenoxy)piperidine hydrochloride | structure | D3R Agonist |

| 2-(2-Methoxyphenyl)piperidine hydrochloride | structure | Potential Anticancer Activity |

| 4-(4-Methoxyphenoxy)piperidine hydrochloride | structure | Neuroprotective Effects |

Uniqueness : The positioning of the methoxy group on the phenoxy ring contributes to distinct binding affinities and selectivities compared to its isomers and analogs, enhancing its potential as a therapeutic agent.

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Methoxyphenoxy)piperidine hydrochloride?

Synthesis typically involves functional group transformations such as oxidation, reduction, and substitution. For example:

- Oxidation : Use hydrogen peroxide or m-chloroperbenzoic acid to introduce sulfonyl or sulfoxide groups.

- Reduction : Employ sodium borohydride or lithium aluminum hydride to reduce intermediates.

- Substitution : Halogenation or nucleophilic displacement to modify the piperidine or aromatic moieties. Reaction conditions (solvents, catalysts) should be optimized based on precursor stability and target selectivity. Purification via column chromatography or recrystallization is critical to achieve ≥95% purity .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use NIOSH-certified respirators (e.g., P95) in poorly ventilated areas .

- Storage : Keep in airtight containers at 2–8°C in a dry, fireproof environment. Avoid incompatible materials like strong oxidizers .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid dust generation. Decontaminate with ethanol/water mixtures .

Q. Which analytical techniques are used to assess the purity and structural integrity of this compound?

- HPLC : Utilize reversed-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times against certified reference standards .

- NMR : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 to confirm substitution patterns on the piperidine and methoxyphenoxy groups.

- Mass Spectrometry : High-resolution ESI-MS for molecular weight verification (expected [M+H]⁺ = 228.2) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways.

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, temperatures, and catalysts.

- Feedback Loops : Integrate experimental yields with computational data to refine reaction parameters iteratively (e.g., ICReDD’s workflow) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Data Harmonization : Cross-reference GHS classifications from multiple SDS sources. For example:

- Acute Oral Toxicity (LD₅₀) : Values range from 300–2000 mg/kg (Category 4–5). Validate via standardized OECD 423 assays.

- Irritancy : Conflicting skin/eye irritation reports (Category 2 vs. no data) require in vitro tests (e.g., EpiDerm™ or Bovine Corneal Opacity assays) .

- Meta-Analysis : Aggregate data from academic literature and regulatory databases (e.g., NITE, ECHA) to identify consensus thresholds.

Q. What experimental designs are recommended for studying the biological activity of this compound?

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to assess affinity for serotonin or dopamine receptors.

- Enzyme Inhibition : Kinetic assays (IC₅₀ determination) with target enzymes like monoamine oxidases or cytochrome P450 isoforms.

- Cellular Models : Use SH-SY5Y neuroblastoma cells or primary neuronal cultures to evaluate neuropharmacological effects. Dose-response curves should span 1 nM–100 μM .

Q. How can reaction conditions be tailored to improve yield and selectivity?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions versus non-polar solvents (toluene) for Friedel-Crafts reactions.

- Catalyst Optimization : Compare Pd/C, Ni, or enzyme-catalyzed systems for hydrogenation steps.

- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, stoichiometry, and reaction time .

Methodological Notes

- Contradictory Data : Prioritize peer-reviewed studies over SDS sheets for toxicity and stability data.

- Safety Compliance : Align protocols with OSHA HCS (Hazard Communication Standard) and EU CLP regulations .

- Synthetic Reproducibility : Document batch-specific variables (e.g., humidity, reagent lot numbers) to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.